3-Pentenenitrile
Overview
Description
3-Pentenenitrile (3PN) is a compound of interest in various chemical processes, including isomerization and hydrocyanation reactions. It is a molecule that contains both a nitrile and an alkene functional group, which allows it to undergo a variety of chemical transformations. The studies on 3PN have explored its kinetic behavior, molecular interactions, and potential applications in industrial chemistry .
Synthesis Analysis
The isomerization of 2-methyl-3-butenenitrile (2M3BN) to 3PN has been studied using in situ FTIR-ATR spectroscopy, revealing zero-order kinetics for the formation of 3PN. This process was catalyzed by nickel compounds and monitored by operando FTIR spectroscopy to obtain kinetic profiles . Additionally, the hydrocyanation of butadiene to 3PN has been achieved with high selectivity using a triptycene-based diphosphine ligand with nickel catalysts, suggesting a promising route for process intensification .
Molecular Structure Analysis
The molecular structure of 3PN has been investigated through various spectroscopic methods. Broadband microwave studies have identified different conformers of 3PN, providing insights into its conformational preferences and stability. These studies have also determined the barrier heights for internal rotation within the molecule . Computational investigations have complemented these findings by mapping out the potential energy surfaces of 3PN and its isomers .
Chemical Reactions Analysis
3PN undergoes a range of chemical reactions, including pyrolysis and hydrogenation. Gas-phase pyrolysis studies have shown that 3PN can dissociate through direct and isomerization-mediated pathways, leading to various decomposition products . The hydrogenation of cis-2-pentenenitrile to 3PN has been observed over Ni/alumina catalysts, with subsequent isomerization to different pentenenitrile isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3PN have been explored through its interactions in ionic crystals and its behavior in different phases. The crystal structure of a related ionic compound containing 3PN has been analyzed, revealing the nature of interactions within the crystal and the role of nonadditive delocalization components in the crystal's cohesion energy . Variable temperature FT-IR spectra have provided information on the conformational stability of 3PN in different phases, with the cis conformer being more stable .
Scientific Research Applications
Application in Physical Chemistry
- Scientific Field: Physical Chemistry
- Summary of the Application: The study involved the flash pyrolysis of trans 3-pentenenitrile (3-PN, CH3-CH=CH-CH2-CN). The two separated functional groups (vinyl and nitrile) open up isomerization as an initial step in competition with unimolecular dissociation .
- Methods of Application or Experimental Procedures: The results of VUV photoionization mass spectra with broadband microwave spectra were combined, recorded as a function of the temperature of the pyrolysis tube. The reaction was quenched and products were cooled by expansion into vacuum before interrogation over the 8-18 GHz region using chirped-pulse broadband methods .
- Results or Outcomes: The study led to a consistent picture of the unimolecular decomposition of 3-PN. Loss of two H-atoms to form a 79 amu product is proven from its microwave transitions to contain trans-Z-2,4-pentadienenitrile, while no pyridine is observed. Methyl loss, HCN loss, and breaking the central C(2)-C(3) bond all occur following isomerization of the position of the double bond, thereby opening up low-energy pathways to these decomposition channels .
Application in Astrochemistry
- Scientific Field: Astrochemistry
- Summary of the Application: Pentenenitriles, including 3-Pentenenitrile, are potential precursors to hetero-aromatic compounds such as pyridine . These compounds have not yet been detected in Titan’s atmosphere or in molecular clouds, but their presence could have significant implications for our understanding of these environments .
- Methods of Application or Experimental Procedures: Broadband microwave studies in the 8-18 GHz range were performed on the trans isomer of 3-Pentenenitrile (3-PN) and 4-Pentenenitrile (4-PN) under jet-cooled conditions .
Application in Industrial Chemistry
- Scientific Field: Industrial Chemistry
- Summary of the Application: 3-Pentenenitrile is used in the DuPont adiponitrile (AdN) process, a large scale industrial application of alkene hydrocyanation . Adiponitrile is produced from butadiene in 3 steps: the Ni-catalyzed hydrocyanation of butadiene leads to a mixture of 2-methyl-3-butenenitrile (2M3BN) and 3-pentenenitrile (3PN), obtained in varying ratio (typically 2:3) depending on the ligand employed .
- Methods of Application or Experimental Procedures: In a second step, the branched 2M3BN is isomerized to the desired linear 3PN in the presence of similar Ni-catalysts . The last step is the hydrocyanation of 3PN to AdN .
- Results or Outcomes: The catalyst performance in this process still needs to be improved in terms of activity, especially for the hydrocyanation of 3PN, and in selectivity for both hydrocyanation steps .
Application in Chemical Physics
- Scientific Field: Chemical Physics
- Summary of the Application: The study involved the gas-phase pyrolysis of trans 3-pentenenitrile . The two separated functional groups (vinyl and nitrile) open up isomerization as an initial step in competition with unimolecular dissociation .
- Methods of Application or Experimental Procedures: The results of VUV photoionization mass spectra with broadband microwave spectra were combined, recorded as a function of the temperature of the pyrolysis tube . The reaction was quenched and products were cooled by expansion into vacuum before interrogation over the 8-18 GHz region using chirped-pulse broadband methods .
- Results or Outcomes: The study led to a consistent picture of the unimolecular decomposition of 3-PN. Loss of two H-atoms to form a 79 amu product is proven from its microwave transitions to contain trans-Z-2,4-pentadienenitrile, while no pyridine is observed .
Safety And Hazards
properties
IUPAC Name |
(E)-pent-3-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXJAUUKPDDNW-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019314 | |
Record name | (3E)-3-Pentenenitrile | |
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Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-pentenenitrile, [liquid] appears as a clear colorless to amber liquid. Less dense than water. Flash point 104 °F. Boiling point 296 °F. Generally stable and not liable to polymerization. May be toxic by skin absorption, inhalation or ingestion. Prolonged exposure may result in delayed cyanide poisoning. Avoid direct contact with vapors, mists or liquid. May produce cyanide gas and carbon monoxide during combustion. Used in the manufacture of various organic chemicals., Liquid, A colorless to amber liquid; [CAMEO] | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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Record name | 3-Pentenenitrile | |
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Boiling Point |
291 to 297 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
101 °F (NTP, 1992), 40 °C | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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Density |
0.83 at 39 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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Vapor Pressure |
1 mmHg at 106 °F ; 5 mmHg at 122 °F; 40 mmHg at 158 °F (NTP, 1992), 4.05 [mmHg] | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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Record name | 3-Pentenenitrile | |
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Product Name |
3-Pentenenitrile | |
CAS RN |
4635-87-4, 16529-66-1 | |
Record name | 3-PENTENENITRILE, [LIQUID] | |
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Record name | (3E)-3-Pentenenitrile | |
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Record name | 3-Pentenenitrile | |
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Record name | Pent-3-enenitrile | |
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Record name | 3-PENTENENITRILE, (3E)- | |
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Retrosynthesis Analysis
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Citations
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